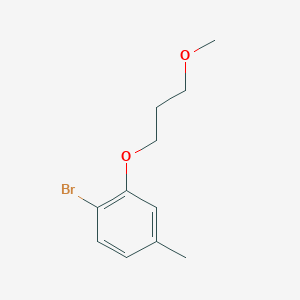

1-Bromo-2-(3-methoxypropoxy)-4-methylbenzene

Description

1-Bromo-2-(3-methoxypropoxy)-4-methylbenzene is a substituted aromatic compound featuring a bromine atom at the 1-position, a 3-methoxypropoxy group at the 2-position, and a methyl group at the 4-position (Figure 1). This compound is synthesized via sequential reactions starting from 2-methoxyphenol, involving acetylation, bromination, hydrolysis, and alkoxy substitution, achieving an overall yield of 83% . Its molecular formula is C₁₂H₁₅BrO₃ (molecular weight: 287.15 g/mol), with the 3-methoxypropoxy group enhancing solubility in polar solvents compared to simpler methoxy substituents. The bromine atom renders it a versatile intermediate in cross-coupling reactions, such as Suzuki or Ullmann couplings, for pharmaceutical and materials chemistry applications.

Properties

IUPAC Name |

1-bromo-2-(3-methoxypropoxy)-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2/c1-9-4-5-10(12)11(8-9)14-7-3-6-13-2/h4-5,8H,3,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDALURJGDWOIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)OCCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(3-methoxypropoxy)-4-methylbenzene can be synthesized through a multi-step process. One common method involves the bromination of 2-(3-methoxypropoxy)-4-methylbenzene. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron (Fe) or light (hv) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(3-methoxypropoxy)-4-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxypropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

- Substitution reactions yield various substituted benzene derivatives.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions result in hydrogenated benzene derivatives.

Scientific Research Applications

1-Bromo-2-(3-methoxypropoxy)-4-methylbenzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science:

Pharmaceuticals: May serve as a building block for the synthesis of biologically active compounds.

Chemical Biology: Used in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(3-methoxypropoxy)-4-methylbenzene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methoxypropoxy group is targeted by oxidizing agents, leading to the formation of aldehydes or carboxylic acids.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent positions, functional groups, or additional moieties, leading to distinct physicochemical and reactivity profiles. Below is a detailed comparison:

Table 1: Comparison of Structural Analogs

Biological Activity

1-Bromo-2-(3-methoxypropoxy)-4-methylbenzene, a brominated aromatic compound, has garnered attention in various fields of biological research due to its potential therapeutic applications and unique biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound consists of a bromine atom attached to a benzene ring that is further substituted with a methoxypropoxy group and a methyl group. This unique arrangement contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom can participate in nucleophilic substitution reactions, while the methoxypropoxy group enhances solubility and bioavailability. These interactions can lead to:

- Inhibition of Enzyme Activity : The compound may act as an enzyme inhibitor, modulating metabolic pathways.

- Receptor Modulation : It can influence receptor signaling pathways, potentially affecting cellular responses.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In cell line assays, it has demonstrated the ability to induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) compared to untreated controls.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | Significant |

| 1-Bromo-4-methylbenzene | Low | Moderate |

| 2-Bromo-3-(methoxymethyl)phenol | High | Low |

The comparative analysis indicates that while other brominated compounds exhibit varying degrees of biological activity, this compound stands out due to its moderate antimicrobial and significant anticancer activities.

Research Findings and Future Directions

Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.

- In Vivo Studies : Assessing the efficacy and safety profiles in animal models.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.